molecular formula C21H21F3N6O B2691014 4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1428356-35-7

4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No. B2691014
M. Wt: 430.435
InChI Key: UYYPJTFSEGOAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H21F3N6O and its molecular weight is 430.435. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing new compounds with potential anti-inflammatory, analgesic, and COX-2 inhibitory activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds have shown significant COX-2 selectivity and potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Metabolic Pathways

Studies on the metabolism of novel antineoplastic tyrosine kinase inhibitors like flumatinib (HH-GV678) in chronic myelogenous leukemia patients have identified main metabolic pathways. This research is pivotal in understanding the drug's behavior in human bodies and improving its therapeutic efficacy (Gong et al., 2010).

New Materials Development

The synthesis of polyamides containing uracil and adenine demonstrates the application of these chemical entities in developing new materials with specific properties, such as water solubility, which could have implications in biotechnology and materials science (Hattori & Kinoshita, 1979).

Exploring Chemical Reactions

The discovery of inhibitors of soluble epoxide hydrolase using 1-(1,3,5-triazinyl)piperidine-4-carboxamide highlights the chemical's role in identifying new therapeutic targets. Such research contributes to the broader understanding of biological pathways and the development of novel treatments for diseases (Thalji et al., 2013).

Antimicrobial Applications

Novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity. This research is crucial in the ongoing fight against microbial resistance and the search for new antimicrobial agents (Krishnamurthy et al., 2011).

properties

IUPAC Name

4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O/c1-15-25-18(28-7-2-3-8-28)14-19(26-15)29-9-11-30(12-10-29)20(31)27-17-6-4-5-16(13-17)21(22,23)24/h2-8,13-14H,9-12H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYPJTFSEGOAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

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